N-butyl-6-fluoropyridin-2-amine
Description
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
N-butyl-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-2-3-7-11-9-6-4-5-8(10)12-9/h4-6H,2-3,7H2,1H3,(H,11,12) |
InChI Key |
HGSYUZYLXOQXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=CC=C1)F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of N Butyl 6 Fluoropyridin 2 Amine
Functionalization at the Amine Nitrogen
The nitrogen atom of the n-butylamino group is a primary site for functionalization due to its nucleophilicity and the presence of a reactive N-H bond.
The secondary amine in N-butyl-6-fluoropyridin-2-amine readily undergoes reactions with various electrophilic reagents. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl-N-butyl-6-fluoropyridin-2-amines. Similarly, reaction with sulfonyl chlorides provides N-sulfonyl derivatives. These reactions are typical for simple alkyl amines and proceed efficiently. wikipedia.org The nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbonyl or sulfonyl center.
Carbamoylation, the formation of a urea (B33335) derivative, can be achieved by reacting this compound with isocyanates or carbamoyl (B1232498) chlorides. For instance, reaction with an appropriate isocyanate (R-N=C=O) would lead to the formation of an N,N'-disubstituted urea. Biochemical precedents show that carbamoyltransferases can catalyze the carbamoylation of amino groups, highlighting the inherent reactivity of the amine moiety towards such transformations. nih.gov
These reactions are often high-yielding and are crucial for modifying the electronic and steric properties of the molecule, frequently employed as a strategy to protect the amine during subsequent transformations on the pyridine (B92270) ring.
Table 1: Representative Functionalization Reactions at the Amine Nitrogen
| Reaction Type | Reagent Class | Product Class |
|---|---|---|
| Acylation | Acyl Chlorides (R-COCl) | Amides |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamides |
| Carbamoylation | Isocyanates (R-NCO) | Ureas |
While the amine is already secondary, further substitution on the nitrogen can be achieved, though it is often more challenging than the initial functionalization.
Alkylation: Direct N-alkylation of N-alkyl-2-aminopyridines can be challenging due to the potential for overalkylation and competing reactions. However, specific methods have been developed for the N-monoalkylation of aminopyridines, such as reductive amination using a carboxylic acid and sodium borohydride (B1222165), which could be adapted for this substrate. researchgate.net Another approach involves the "borrowing hydrogen" strategy, where alcohols serve as alkylating agents in the presence of a suitable transition metal catalyst, like ruthenium or palladium complexes. researchgate.net These methods offer a green and efficient route to tertiary amines. A patent describes a continuous process for N-alkylation of aminopyridines using heterogeneous catalysts over a solid support, which is suitable for industrial-scale synthesis. google.com
Arylation: N-Arylation can be accomplished through several modern cross-coupling methodologies. A chemoselective N-arylation of 2-aminopyridine (B139424) derivatives has been demonstrated using arynes, which are highly reactive intermediates. nih.govacs.org This reaction proceeds in good to excellent yields. Additionally, transition metal-catalyzed cross-coupling reactions, particularly with palladium or copper catalysts, are standard methods for forming C-N bonds and can be applied to the arylation of the secondary amine. rsc.org Self-limiting alkylation and arylation strategies have also been developed using N-aminopyridinium salts, which act as ammonia (B1221849) surrogates, providing a novel disconnection for the synthesis of tertiary amines. nih.govchemrxiv.org
Transformations Involving the Pyridine Ring
The pyridine ring of this compound is electron-deficient, a characteristic enhanced by the electronegative fluorine atom. This electronic nature, combined with the directing effects of the substituents, governs its reactivity towards aromatic substitution and other transformations.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards SNAr, particularly at the C2 and C6 positions. The presence of the electron-withdrawing fluorine atom at C6 makes this position highly susceptible to nucleophilic attack, with fluoride (B91410) being an excellent leaving group in SNAr reactions. Therefore, this compound can readily undergo substitution at the C6 position with a variety of nucleophiles, such as alkoxides, thiolates, and other amines. This provides a powerful method for introducing a wide range of functional groups at this position. The reaction is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
The reduction of the pyridine ring to the corresponding piperidine (B6355638) is a significant transformation that provides access to valuable saturated heterocyclic scaffolds.
Hydrogenation: The catalytic hydrogenation of fluoropyridines to produce fluorinated piperidines is a synthetically useful but challenging transformation due to potential hydrodefluorination. nih.gov Robust protocols have been developed to achieve this selectively. A combination of a heterogeneous catalyst like palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) with a Brønsted acid such as HCl has proven effective for the cis-selective hydrogenation of fluoropyridines. nih.govacs.org Rhodium oxide (Rh₂O₃) has also been identified as a highly active catalyst for hydrogenating various unprotected pyridines under mild conditions. rsc.org These methods allow for the chemoselective reduction of the pyridine ring while preserving the fluorine substituent.
Dearomatization: More advanced strategies involve a one-pot dearomatization–hydrogenation (DAH) process. A rhodium-catalyzed protocol using pinacol (B44631) borane (B79455) (HBpin) as a reagent has been developed for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. springernature.comnih.gov This process proceeds through a dearomatization event followed by the complete saturation of the resulting intermediates. nih.gov Such methods provide stereocontrolled access to complex piperidine structures that are of significant interest in medicinal chemistry.
Table 2: Conditions for Hydrogenation of Fluoropyridines
| Catalyst | Co-catalyst/Solvent | Key Feature | Reference |
|---|---|---|---|
| Pd(OH)₂/C | aq. HCl in MeOH | Simple, robust, prevents defluorination | nih.govacs.org |
| Rh₂O₃ | TFE | Mild conditions, broad scope | rsc.org |
| Rhodium-carbene | HBpin, THF | Dearomatization-hydrogenation, all-cis products | springernature.comnih.gov |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The N-butylamino group in this compound can act as an effective directed metalation group (DMG).
In this process, the substrate is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), often in the presence of an additive like TMEDA (tetramethylethylenediamine). The Lewis basic amine nitrogen coordinates to the lithium ion, directing the deprotonation to the adjacent C3 position. This forms a lithiated intermediate with high regioselectivity.
This aryllithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups specifically at the C3 position. The outcome of the reaction is highly dependent on the electrophile used in the quenching step.
Table 3: Examples of Electrophilic Quenches Following Ortho-Lithiation
| Electrophile | Reagent Example | Introduced Functional Group |
|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |
| Carbonyl Compound | Benzaldehyde (PhCHO) | Hydroxybenzyl (-CH(OH)Ph) |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |
| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |
This methodology provides a reliable and versatile route for the synthesis of 3-substituted 6-fluoro-2-(N-butylamino)pyridine derivatives, which would be difficult to access through classical electrophilic substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated pyridine core of this compound makes it a prime candidate for such transformations.
C-C Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
The fluorine atom of this compound can potentially be displaced by various carbon nucleophiles through palladium-catalyzed cross-coupling reactions. Although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds, advancements in catalyst design have enabled the use of fluoroarenes in these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for forming C-C bonds. It is anticipated that this compound could react with various aryl- or vinylboronic acids or their esters to yield 6-aryl- or 6-vinyl-substituted N-butylpyridin-2-amines. The reaction would typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with specialized ligands, and a base.
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide. This would enable the introduction of an alkynyl moiety at the 6-position of the pyridine ring, leading to the formation of 6-alkynyl-N-butylpyridin-2-amines. The standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance and could be employed to introduce a variety of alkyl, aryl, or vinyl groups onto the pyridine ring of this compound.
| C-C Coupling Reaction | Potential Reactants | Potential Products | Typical Catalysts |
| Suzuki Coupling | Arylboronic acids, Vinylboronic acids | 6-Aryl-N-butylpyridin-2-amines, 6-Vinyl-N-butylpyridin-2-amines | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |
| Sonogashira Coupling | Terminal alkynes | 6-Alkynyl-N-butylpyridin-2-amines | PdCl₂(PPh₃)₂, CuI |
| Negishi Coupling | Organozinc reagents | 6-Alkyl/Aryl/Vinyl-N-butylpyridin-2-amines | Pd(PPh₃)₄, Ni(dppe)Cl₂ |
C-N Coupling Reactions (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.netnih.gov In the context of this compound, this reaction could theoretically be used to replace the fluorine atom with a different amino group. This would involve reacting the substrate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The choice of ligand for the palladium catalyst would be crucial for achieving good yields and selectivity. researchgate.net
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering an atom-economical way to introduce new functional groups. The pyridine ring of this compound possesses several C-H bonds that could potentially be targeted for functionalization. The directing effect of the amino group could favor functionalization at the C3 or C5 positions. Various transition metals, including palladium, rhodium, and iridium, are known to catalyze such reactions, enabling the introduction of aryl, alkyl, or other functional groups directly onto the pyridine core.
Cyclization Reactions and Heterocyclic Annulation (leading to fused ring systems utilizing the amine functionality)
The presence of the secondary amine functionality in this compound opens up possibilities for intramolecular cyclization reactions to construct fused heterocyclic systems. By introducing a suitable reactive group on the N-butyl chain or at the C3 position of the pyridine ring, it would be possible to forge new rings. For instance, if the N-butyl group were to be functionalized with a carboxylic acid or a similar group, an intramolecular amidation could lead to the formation of a lactam fused to the pyridine ring. Similarly, introduction of a reactive group at the C3 position could enable an intramolecular cyclization involving the 2-amino group, leading to the formation of various fused bicyclic or tricyclic heteroaromatic systems, which are common motifs in medicinal chemistry.
Reactivity of the N-butyl Side Chain
The N-butyl side chain of this compound is generally less reactive than the fluorinated pyridine ring under many conditions. However, it is not inert. The α-carbon to the nitrogen atom is susceptible to oxidation. Furthermore, the N-H bond of the secondary amine can be deprotonated with a strong base, and the resulting anion could potentially be alkylated or acylated, providing a route to N,N-disubstituted aminopyridines. The butyl chain itself could also undergo free-radical halogenation under appropriate conditions, although selectivity might be an issue.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of N-butyl-6-fluoropyridin-2-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be assembled.
One-dimensional NMR spectra provide critical information about the electronic environment of each unique nucleus. The chemical shift (δ), signal multiplicity, and coupling constants (J) are key parameters derived from these experiments.
¹H NMR: The proton NMR spectrum reveals the number and type of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the n-butyl chain. The aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom, appearing at different chemical shifts. The aliphatic protons of the butyl group typically appear in the upfield region, with multiplicities reflecting their coupling to adjacent protons. For instance, the terminal methyl group (CH₃) is expected to be a triplet, while the methylene (B1212753) groups (CH₂) will appear as multiplets.
¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon environments. The spectrum for this compound would display nine distinct signals. The carbons of the pyridine ring will resonate in the downfield (aromatic) region, with their chemical shifts significantly affected by the attached fluorine and amino substituents. The C-F bond will induce a large C-F coupling constant, and the carbon atom bonded to fluorine (C6) will show a characteristic large chemical shift. The four carbons of the n-butyl chain will appear in the upfield (aliphatic) region.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. A single signal is expected for the fluorine atom at the C6 position of the pyridine ring. Its chemical shift is characteristic of a fluorine atom attached to an aromatic ring and will show coupling to the adjacent proton at the C5 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyridine Ring | ||||
| H-3 | ~6.0-6.2 | d, J ≈ 8 Hz | ~98-102 | |
| H-4 | ~7.3-7.5 | t, J ≈ 8 Hz | ~138-142 | |
| H-5 | ~6.2-6.4 | dd, J ≈ 8, 2 Hz | ~105-109 | |
| C-2 | - | - | ~158-162 | Attached to NH |
| C-6 | - | - | ~160-165 (d, ¹JCF ≈ 240 Hz) | Attached to F |
| N-Butyl Chain | ||||
| N-H | ~4.5-5.0 | br s | - | Broad singlet, exchangeable |
| N-CH₂ | ~3.3-3.5 | t, J ≈ 7 Hz | ~42-45 | |
| CH₂ | ~1.5-1.7 | sextet, J ≈ 7 Hz | ~31-34 | |
| CH₂ | ~1.3-1.5 | sextet, J ≈ 7 Hz | ~20-22 | |
| CH₃ | ~0.9-1.0 | t, J ≈ 7 Hz | ~13-15 |
Note: Predicted values are based on data from analogous compounds such as 2-amino-6-fluoropyridine (B74216), butylamine (B146782), and general substituent effects. scholaris.canih.govchemicalbook.com Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. sdsu.eduscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would confirm the connectivity within the butyl chain (H-1' to H-2', H-2' to H-3', H-3' to H-4') and within the pyridine ring (H-3 to H-4, H-4 to H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations). nih.gov It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at ~3.3-3.5 ppm to the ¹³C signal at ~42-45 ppm (the N-CH₂ group).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov It is vital for piecing together the molecular fragments. Key correlations would include the N-CH₂ protons (~3.3-3.5 ppm) showing a cross-peak to the C-2 carbon of the pyridine ring (~158-162 ppm), confirming the attachment of the butyl group to the amino nitrogen, which is in turn bonded to C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. For this molecule, a NOESY spectrum could show a correlation between the N-CH₂ protons of the butyl chain and the H-3 proton on the pyridine ring, providing conformational information about the orientation of the butyl group relative to the ring.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition and, consequently, the exact molecular formula of the parent ion. For this compound (C₉H₁₃FN₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 169.1141 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's molecular formula.
In tandem mass spectrometry, a specific parent ion (e.g., the [M+H]⁺ ion at m/z 169.1) is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to identify structural subunits. For this compound, key fragmentation pathways would likely include:
Loss of the butyl group: Cleavage of the N-C bond, resulting in a fragment corresponding to the 2-amino-6-fluoropyridine cation.
Alpha-cleavage: Fragmentation within the butyl chain, such as the loss of a propyl radical (C₃H₇•) to yield a characteristic iminium ion.
Loss of butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈), resulting in a fragment corresponding to the protonated 2-amino-6-fluoropyridine.
Table 2: Predicted HRMS and Major MS/MS Fragments for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₉H₁₄FN₂⁺ | 169.1141 | Protonated parent molecule |
| [M-C₃H₇]⁺ | C₆H₈FN₂⁺ | 127.0671 | Loss of propyl radical from butyl chain |
| [M-C₄H₈+H]⁺ | C₅H₆FN₂⁺ | 113.0515 | Loss of butene (McLafferty rearrangement) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. The resulting spectra provide valuable information about the functional groups present. researchgate.netcore.ac.uk
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected. A medium to sharp band around 3350-3450 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. core.ac.uk Multiple bands in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric C-H stretching of the aliphatic butyl group. researchgate.net Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1500-1650 cm⁻¹ region. core.ac.uk A strong band, typically between 1200-1300 cm⁻¹, can be assigned to the C-F stretch. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3350 - 3450 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| C=C, C=N Ring Stretch | 1500 - 1650 | FT-IR, Raman |
| N-H Bend | 1500 - 1580 | FT-IR |
| C-F Stretch | 1200 - 1300 | FT-IR |
| C-N Stretch | 1250 - 1350 | FT-IR |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
For a compound like this compound, X-ray crystallography would be expected to provide key structural insights. The data would reveal the planarity of the pyridine ring, the conformation of the N-butyl group, and the intramolecular and intermolecular interactions involving the fluorine atom and the amino group.
However, a thorough search of crystallographic databases has yielded no specific X-ray diffraction data for this compound. Therefore, it is not possible to provide a data table with its crystal system, space group, unit cell dimensions, or specific bond lengths and angles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum can provide information about the electronic structure of a molecule, particularly the presence of chromophores (light-absorbing groups).
For this compound, the pyridine ring and the amino group constitute the primary chromophore. The absorption of UV light would be expected to cause π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy and intensity, involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of a non-bonding electron (from the nitrogen atom of the amino group) to an antibonding π* orbital.
The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. These values can be influenced by the solvent polarity and the specific substituents on the chromophore. In the case of this compound, the butyl group and the fluorine atom would be expected to have a modest effect on the electronic transitions of the 2-aminopyridine (B139424) core.
Despite the theoretical basis for its UV-Vis spectrum, no experimentally determined spectra for this compound have been found in the reviewed literature. As a result, a data table of its electronic transitions cannot be compiled.
Theoretical and Computational Investigations of N Butyl 6 Fluoropyridin 2 Amine
Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation. Using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of N-butyl-6-fluoropyridin-2-amine can be precisely calculated. dergipark.org.trresearchgate.net The geometry of the pyridine (B92270) ring is expected to be largely planar, while the n-butyl group will have several possible conformations that would be explored to identify the global minimum on the potential energy surface.
Table 1: Predicted Geometrical Parameters of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, based on general principles of computational chemistry for similar molecules.
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.34 Å |
| C-N (ring) Bond Lengths | ~1.33 - 1.39 Å |
| C-N (amino) Bond Length | ~1.37 Å |
| N-C (butyl) Bond Length | ~1.46 Å |
| C-C-N-C Dihedral Angle | Variable (depending on conformer) |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netscirp.orgaimspress.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom. The HOMO-LUMO energy gap can be calculated, providing a quantitative measure of the molecule's kinetic stability and chemical reactivity. aimspress.comchalcogen.ro
Table 2: Predicted Frontier Orbital Energies of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, based on general principles of computational chemistry for similar molecules.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.0 to 0.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red) and positive potential (in shades of blue).
In this compound, the most negative potential is expected to be located around the nitrogen atom of the pyridine ring and the fluorine atom, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to nucleophilic interaction. The n-butyl group would generally show a neutral potential.
Computational methods can predict various spectroscopic parameters with a reasonable degree of accuracy. For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C-F stretch, N-H stretches of the amino group, and various ring stretching and bending modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule and its derivatives.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, based on general principles of computational chemistry for similar molecules.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (amino) | Asymmetric Stretch | ~3500 |
| N-H (amino) | Symmetric Stretch | ~3400 |
| C-H (alkyl) | Stretch | 2850 - 2960 |
| C=N, C=C (ring) | Stretch | 1400 - 1600 |
| C-F | Stretch | 1200 - 1300 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in investigating the mechanisms of chemical reactions, providing details about the transition states and reaction pathways that are often experimentally inaccessible.
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to model the entire reaction coordinate. researchgate.net This involves locating and characterizing the transition state structures, which are the highest energy points along the reaction pathway. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state.
By mapping the potential energy surface, the most favorable reaction pathway can be determined. This provides a detailed, step-by-step understanding of how the reaction proceeds, including the formation and breaking of bonds. For example, in the synthesis of this compound, the mechanism of the nucleophilic aromatic substitution of a fluorine atom by butylamine (B146782) could be modeled to understand the role of the solvent and other reaction conditions.
Energy Profile and Kinetic Parameter Calculations
Theoretical chemistry provides powerful tools to map the energy landscape of a chemical reaction. For a compound like this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to model its formation or transformation.
A typical investigation would involve calculating the potential energy surface for a specific reaction pathway. This process identifies the geometries and energies of reactants, transition states, intermediates, and products. The energy difference between these points provides crucial thermodynamic and kinetic information. For instance, the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be determined from the difference in energy between the reactants and the transition state.
Kinetic parameters could be further elucidated using Transition State Theory (TST). By calculating the vibrational frequencies of the transition state structure, the pre-exponential factor (A) in the Arrhenius equation (k = Ae-Ea/RT) can be estimated, allowing for the theoretical determination of the reaction rate constant (k) at various temperatures.
Table 1: Illustrative Data for a Hypothetical Reaction Involving this compound
| Parameter | Description | Hypothetical Value |
| ΔH | Enthalpy of Reaction | -25 kcal/mol |
| ΔG | Gibbs Free Energy of Reaction | -20 kcal/mol |
| Ea | Activation Energy | +15 kcal/mol |
| k (298 K) | Rate Constant at 298 K | 1.2 x 10-3 s-1 |
Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to understanding its physical and chemical properties. Conformational analysis would systematically explore the different spatial arrangements of the molecule, particularly focusing on the rotation around the single bonds of the n-butyl group and the bond connecting it to the pyridine ring. This analysis identifies the lowest energy conformers (the most stable shapes of the molecule).
Molecular Dynamics (MD) simulations would provide a deeper understanding of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how this compound interacts with itself and with solvent molecules. These simulations can predict properties such as diffusion coefficients, radial distribution functions, and the flexibility of different parts of the molecule. Such studies would be invaluable for understanding its behavior in solution.
Applications and Future Perspectives of N Butyl 6 Fluoropyridin 2 Amine
Role as a Key Intermediate in Organic Synthesis
N-butyl-6-fluoropyridin-2-amine serves as a crucial building block in the synthesis of a wide array of organic molecules. Its utility stems from the reactivity of the aminopyridine core, which can be readily modified, and the influence of the fluorine and butyl substituents on the molecule's properties.
The aminopyridine structure is a common feature in many biologically active compounds. This compound acts as a precursor for more complex heterocyclic systems through various chemical transformations. The amino group can undergo reactions like N-alkylation, acylation, and condensation to build larger, more intricate molecular frameworks. researchgate.net For instance, the nucleophilic character of the amino group allows for its reaction with electrophiles to form new carbon-nitrogen bonds, a fundamental step in the assembly of many heterocyclic compounds. researchgate.net The presence of the fluorine atom can also direct or facilitate certain cyclization reactions, leading to specific isomeric products.
A general approach for the synthesis of 2-aminopyridine (B139424) derivatives involves the nucleophilic substitution of a suitable precursor like 2-fluoropyridine (B1216828) with an amine. researchgate.net This method highlights the importance of the carbon-fluorine bond as a reactive site for introducing the amino group. researchgate.net
The incorporation of fluorinated pyridine (B92270) moieties is a well-established strategy in the development of modern agrochemicals. nih.gov The fluorine atom can enhance the biological efficacy of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target enzymes. chemimpex.com While direct data on this compound in specific commercial agrochemicals is limited, its structural motifs are relevant. For example, many successful herbicides and fungicides contain a substituted pyridine ring. nih.govchemimpex.com The butyl group can further modulate the compound's physical properties, influencing its uptake and transport in plants.
In the realm of specialty chemicals, this compound can be used in the production of dyes and other industrial chemicals where the specific properties imparted by the fluorinated pyridine and butyl groups are desirable.
Utility in Materials Science and Polymer Chemistry
The properties of this compound make it a candidate for applications in materials science. The pyridine ring can be incorporated into polymer backbones or used as a pendant group to influence the final material's characteristics. For instance, the fluorine atom can enhance thermal stability and chemical resistance. chemimpex.com The amino group provides a reactive handle for polymerization reactions or for grafting onto other polymer chains. Such modifications can be used to create specialty polymers and coatings with improved durability and resistance to environmental factors. chemimpex.com
Development as Chemical Probes for Research (e.g., mechanistic studies)
Chemical probes are essential tools for dissecting biological pathways and studying enzyme mechanisms. eubopen.org While specific examples of this compound being used as a chemical probe are not extensively documented in the available literature, its parent compound, 2-amino-6-fluoropyridine (B74216), is utilized in life science research. chemicalbook.com The fluorine atom can be useful for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and conformational changes in biological systems. The butyl group can influence cell permeability and target engagement. Therefore, derivatives of this compound could be designed and synthesized as probes to investigate specific biological targets. chemicalbook.com
Emerging Research Directions and Challenges
Current research is focused on developing more efficient and environmentally friendly methods for synthesizing aminopyridines and their derivatives.
The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical production. carlroth.com For the synthesis of aminopyridines, this includes exploring metal-free C-H amination methods and conducting reactions in more environmentally benign solvents like water. rsc.org One sustainable approach involves the nucleophilic aromatic substitution of 2,6-difluoropyridine (B73466) with ammonia (B1221849), which can be performed under controlled conditions to yield 6-fluoro-2-pyridinamine with high efficiency. chemicalbook.com Further research is focused on developing catalytic systems that can facilitate the amination of fluoropyridines with reduced energy consumption and waste generation. researchgate.net The development of one-pot procedures and the use of safer reagents are also key areas of investigation in the sustainable synthesis of these valuable chemical intermediates. rsc.org
Exploration of Novel Catalytic Transformations
The unique electronic properties of the this compound scaffold, characterized by an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring, make it a compelling substrate for a variety of novel catalytic transformations. Research into the reactivity of similar fluorinated and aminated pyridine cores suggests significant potential for developing new synthetic methodologies.
One promising area is the transition metal-catalyzed C-H functionalization. rsc.org The pyridine nitrogen and the exocyclic amino group can act as directing groups to achieve site-selective activation of C-H bonds on the pyridine ring or the N-butyl chain. For instance, Rh(III)-catalyzed C-H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines from other precursors, indicating a potential pathway for further derivatization of the this compound ring. nih.gov Similarly, palladium-catalyzed C-H functionalization is a well-established method for modifying N-aryl-2-aminopyridines and could be adapted for this scaffold. nih.gov The direct fluorination of C-H bonds adjacent to the ring nitrogen using reagents like silver(II) fluoride (B91410) (AgF₂) has also been demonstrated for a range of pyridines, offering a potential route to poly-fluorinated derivatives. orgsyn.org
Cross-coupling reactions represent another major avenue for exploration. The fluorine atom at the 6-position, while generally a poor leaving group in nucleophilic aromatic substitution (SNAr) on non-activated rings, could potentially participate in certain catalytic cycles. More likely, the C-H bonds of the pyridine ring could be activated for cross-coupling reactions. Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for creating C-C and C-N bonds on pyridine cores. nih.govsoton.ac.ukresearchgate.net For example, Sonogashira coupling has been used to introduce alkynyl groups onto bromofluoropyridine nuclei, a strategy that could be adapted to a halogenated version of this compound. soton.ac.uk
The development of these catalytic transformations would enable the synthesis of a diverse library of derivatives from a common intermediate, facilitating the exploration of structure-activity relationships in medicinal chemistry and materials science.
Table 1: Potential Catalytic Transformations for this compound
| Transformation Type | Potential Reaction | Catalyst/Reagent Example | Potential Outcome |
| C-H Functionalization | Directed C3-Arylation | Pd(OAc)₂ | Introduction of aryl groups at the C3 position. |
| Directed C-H Alkenylation | [Cp*RhCl₂]₂ | Introduction of alkenyl groups. nih.gov | |
| Direct C-H Fluorination | AgF₂ | Introduction of additional fluorine atoms. orgsyn.org | |
| Cross-Coupling | Suzuki Coupling | Pd(PPh₃)₄ | C-C bond formation with boronic acids (requires a halide). researchgate.net |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C-C bond formation with terminal alkynes (requires a halide). soton.ac.uk | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | C-N bond formation with amines (requires a halide). |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for integration with modern enabling technologies like flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater potential for scalability and automation. nih.govrsc.org
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers precise control over parameters such as temperature, pressure, and reaction time. rsc.org This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents or intermediates. The synthesis of fluorinated pyridines, for instance, often involves nucleophilic aromatic substitution reactions which can be accelerated and better controlled under the superheated conditions achievable in flow reactors. acs.org The improved mass and heat transfer in flow systems can lead to cleaner reaction profiles and reduce the formation of byproducts. orgsyn.org
Automated synthesis platforms can be combined with flow reactors to enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.gov Such systems can automatically vary reagents, catalysts, and stoichiometry to optimize the synthesis of this compound or to create a diverse set of its derivatives through the catalytic transformations discussed previously. The automated synthesis of 18F-labelled pyridine-based radiotracers has been successfully demonstrated, showcasing the robustness of these platforms for complex, multi-step syntheses involving fluorinated heterocycles. nih.govuchicago.edu This approach minimizes manual intervention, reduces exposure to hazardous materials, and accelerates the discovery-to-development timeline. uchicago.edu
The integration of these technologies could streamline the production of this compound and its analogues, making these valuable compounds more accessible for research and development in pharmaceuticals and materials science.
Table 2: Advantages of Flow Chemistry and Automation for this compound Synthesis
| Feature | Advantage | Relevance to this compound |
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Synthesis may involve corrosive or toxic reagents; flow minimizes operator exposure. |
| Precise Control | Superior control over temperature, pressure, and residence time. rsc.org | Leads to higher selectivity and yield in fluorination and C-H activation reactions. |
| Rapid Optimization | Automated systems can quickly screen a wide range of reaction parameters. | Accelerates the development of efficient protocols for synthesis and derivatization. |
| Scalability | Processes developed on a small scale can often be scaled up by running the reactor for longer periods. | Facilitates production of larger quantities for further studies without re-optimization. |
| High-Throughput | Enables the rapid synthesis of a library of analogues in a serial manner. nih.gov | Crucial for exploring structure-activity relationships in drug discovery programs. |
| Integration | Allows for the coupling of multiple synthetic steps and in-line analysis. rsc.org | Streamlines complex reaction sequences, reducing manual workup and purification steps. |
Q & A
Q. Key Considerations :
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is often required.
- Analytical Validation : Confirm structure via H NMR (δ ~8.2–8.4 ppm for pyridine protons) and LC-MS (m/z = 196.2 [M+H]) .
How do steric and electronic effects of substituents influence cross-coupling reactions in this compound derivatives?
Advanced Research Question
The fluorine atom at the 6-position exerts strong electron-withdrawing effects, activating the pyridine ring for electrophilic substitution but deactivating it for nucleophilic attacks. Steric hindrance from the butyl group can limit accessibility to the 2-amine site. For example, Suzuki-Miyaura coupling at the 4-position of the pyridine ring requires careful selection of catalysts (e.g., Pd(PPh₃)₄) and ligands to mitigate steric challenges .
Q. Methodological Insight :
- Reaction Optimization : Use DFT calculations to predict reactive sites (e.g., Fukui indices).
- Case Study : In a Pd-catalyzed coupling, yields dropped from 85% to 45% when bulkier aryl boronic acids were used, highlighting steric limitations .
What structural insights can X-ray crystallography provide for this compound derivatives?
Basic Research Question
Single-crystal X-ray diffraction reveals critical conformational details, such as dihedral angles between the pyridine ring and substituents. For example, in N-butyl-4-methyl-6-phenylpyrimidin-2-amine, the phenyl group forms a dihedral angle of 12.8° with the pyrimidine ring, indicating partial conjugation . Hydrogen bonding (e.g., N–H⋯N) and C–H⋯π interactions stabilize the crystal lattice .
Q. Experimental Design :
- Assays : Measure IC₅₀ in enzyme inhibition assays and MIC in bacterial cultures.
- SAR Analysis : Compare fluorinated vs. chloro/methyl analogs to isolate electronic effects.
What computational strategies predict this compound interactions with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like kinase domains. For instance, docking studies with EGFR kinase (PDB: 1M17) suggest the butyl group occupies a hydrophobic pocket, while the 6-F atom forms halogen bonds with Thr830 (binding energy: −9.2 kcal/mol) . QSAR models using Hammett constants (σ = 0.78 for 6-F) correlate substituent effects with inhibitory potency .
Q. Workflow :
Docking : Use rigid or flexible receptor models.
Validation : Compare computed vs. experimental IC₅₀ values (R² > 0.85).
How do reaction conditions impact regioselectivity in this compound functionalization?
Advanced Research Question
Regioselectivity in electrophilic substitution (e.g., nitration) is governed by the directing effects of the 2-amine and 6-F groups. Nitration at the 4-position is favored due to meta-directing fluorine, with yields >80% in HNO₃/H₂SO₄ at 0°C. Competing pathways (e.g., 3-nitration) are suppressed by kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
